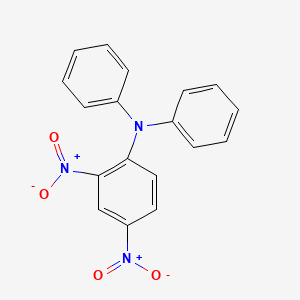

2,4-Dinitrophenyl diphenylamine

Description

Standardized Chemical Nomenclature for 2,4-Dinitrophenyl Diphenylamine (B1679370) and Key Synonyms

2,4-Dinitrophenyl diphenylamine is a specific chemical entity within the broader class of substituted diphenylamines. Its formal nomenclature is crucial for unambiguous identification in research, industry, and regulatory contexts. The internationally recognized IUPAC name for this compound is 2,4-Dinitro-N-phenylaniline . nih.govchemspider.com This name systematically describes the molecular structure: a phenyl group (-C₆H₅) attached to the nitrogen atom of an aniline (B41778) molecule, which is itself substituted with two nitro groups (-NO₂) at the 2nd and 4th positions of its benzene (B151609) ring.

The compound is registered under the CAS (Chemical Abstracts Service) Number 961-68-2 . nih.govhaz-map.comchemicalbook.comscbt.com This unique identifier is essential for database searches and is universally recognized in chemical literature and commerce.

In addition to its formal names, this compound is known by a variety of synonyms, reflecting its history and use in different applications, particularly as a dye. These synonyms include:

N-Phenyl-2,4-dinitroaniline nih.govhaz-map.com

o,p-Dinitrodiphenylamine nih.govhaz-map.comnist.gov

Benzenamine, 2,4-dinitro-N-phenyl- nih.govchemspider.comhaz-map.com

Diphenylamine, 2,4-dinitro- nih.govhaz-map.com

Serisol Yellow 2G nih.govchemicalbook.comnist.gov

Supracet Yellow 3G nih.govchemicalbook.comnist.gov

C.I. Disperse Yellow 14 nih.govchemicalbook.comnist.gov

C.I. 10340 nih.govchemicalbook.comnist.gov

Acetoquinone Yellow 5JZ nih.govhaz-map.comchemicalbook.com

The molecular formula for the compound is C₁₂H₉N₃O₄, and it has a molecular weight of approximately 259.22 g/mol . nih.govscbt.comnist.govcymitquimica.com

Interactive Table: Compound Identifiers

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 2,4-dinitro-N-phenylaniline |

| CAS Number | 961-68-2 |

| Molecular Formula | C₁₂H₉N₃O₄ |

| Molecular Weight | 259.22 g/mol |

| InChI | 1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H |

| InChIKey | RHTVQEPJVKUMPI-UHFFFAOYSA-N |

Positional Isomerism and Substituent Effects in Dinitrodiphenylamine Systems

The chemical properties and reactivity of dinitrodiphenylamine are profoundly influenced by the specific placement of the two nitro groups on the phenyl ring. This phenomenon, known as positional isomerism, gives rise to a family of related compounds with the same molecular formula (C₁₂H₉N₃O₄) but distinct characteristics.

The nitro group (-NO₂) is a strong electron-withdrawing group due to both the inductive effect (electronegativity of nitrogen and oxygen atoms) and the resonance effect (delocalization of pi-electrons). ucsb.edu The positioning of these groups alters the electron density distribution across the molecule, affecting properties like acidity, reactivity, and electrochemical potential.

In the case of 2,4-dinitrodiphenylamine (B1346988) , the presence of a nitro group at the ortho (position 2) and para (position 4) positions relative to the amino bridge significantly impacts the molecule. The para-nitro substituent, in particular, exerts a powerful acid-strengthening effect on the amine proton (N-H). researchgate.net This is because it can effectively delocalize the negative charge of the corresponding anion through resonance, stabilizing the conjugate base and thus increasing the acidity of the parent amine. The ortho-nitro group contributes further to this effect, although its influence can be complicated by steric interactions.

Comparative studies with other isomers reveal the importance of this specific substitution pattern:

2,2'-Dinitrodiphenylamine : In this isomer, both nitro groups are in the ortho positions of their respective rings. Comparative Density Functional Theory (DFT) studies show that the 2,4-substitution pattern leads to enhanced electron-withdrawing effects compared to the 2,2'-isomer. This results in a lower LUMO (Lowest Unoccupied Molecular Orbital) energy for the 2,4-isomer (-2.1 eV vs. -1.8 eV for the 2,2'-isomer), which can improve its activity in redox reactions.

4,4'-Dinitrodiphenylamine : Here, nitro groups are on the para position of each ring.

2,4'-Dinitrodiphenylamine : This isomer features a nitro group on the ortho position of one ring and the para position of the other.

The Hammett relation can be used to correlate the acidities of diphenylamines with substituents on one ring while the other ring contains a consistent substitution pattern (e.g., two or three nitro groups). researchgate.net However, for some substituted diphenylamines, the correlation is not perfect, indicating complex electronic interactions. researchgate.net The strong electron-withdrawing nature of the dinitrophenyl group makes the amine proton in 2,4-dinitrodiphenylamine significantly more acidic than in unsubstituted diphenylamine or mono-nitro derivatives. researchgate.net

Interactive Table: Comparison of Dinitrodiphenylamine Isomers

| Isomer | Key Feature | Impact on Properties |

|---|---|---|

| 2,4-Dinitrodiphenylamine | Nitro groups at ortho and para positions of one ring. | Strong electron-withdrawing effect, lower LUMO energy (-2.1 eV), enhanced acidity. researchgate.net |

| 2,2'-Dinitrodiphenylamine | Nitro groups at ortho positions of each ring. | Higher LUMO energy (-1.8 eV) compared to 2,4-isomer, lower charge-transfer efficiency. |

| 4-Nitrodiphenylamine (B16768) | Single nitro group at para position. | Less acidic and different electrochemical reduction pathway compared to dinitro-derivatives. |

Influence of Molecular Geometry on Chemical Identity (e.g., Dihedral Angles)

The three-dimensional structure of this compound is a critical determinant of its chemical identity and physical properties. The molecule is not planar due to steric hindrance between the phenyl rings and the substituents. The two phenyl rings are twisted relative to each other, and the degree of this twist is defined by the C-N-C bond angle and, more descriptively, by the dihedral angle between the planes of the two aromatic rings.

Experimental and theoretical studies provide insight into this geometry. X-ray crystallography reveals that 2,4-dinitrodiphenylamine exhibits a monoclinic crystal form with the space group P2₁/n. This structure is characterized by pseudo-merohedral twinning. The unit cell parameters are approximately a ≈ 5.6 Å, b ≈ 14.2 Å, and c ≈ 16.8 Å, with a β angle close to 90°.

A key geometric parameter is the dihedral angle between the two benzene rings. For a related dinitro-substituted diphenylamine, this angle was found to be 56.3 (2)°. researchgate.net This non-planar conformation minimizes steric repulsion while allowing for some degree of electronic communication (conjugation) between the rings through the nitrogen lone pair. The exact dihedral angle can be influenced by the crystal packing environment and intermolecular interactions, such as hydrogen bonds.

The geometry of the molecule has significant consequences:

Electronic Properties : The extent of conjugation between the phenyl rings is dependent on the dihedral angle. A smaller angle would imply greater overlap of p-orbitals and more effective delocalization, while a 90° angle would eliminate such conjugation. The observed angle represents a compromise that affects the molecule's electronic spectrum and reactivity. researchgate.net

Analysis of the electrostatic potential (ESP) map can also reveal important structural information, such as the formation of synthons where positive regions (like -CH groups) interact with negative regions (like the -NO₂ groups). researchgate.net

Established Synthetic Routes for this compound

The most prevalent and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high electrophilicity of a dinitro-substituted benzene ring.

The standard synthesis involves the reaction of aniline with an activated aryl halide, typically 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222). rsc.orgscielo.brrsc.org The two electron-withdrawing nitro groups (NO₂) at the ortho and para positions of the aryl halide make the carbon atom attached to the halogen highly electron-deficient and thus susceptible to attack by a nucleophile. acs.org Aniline acts as the nucleophile, attacking this electrophilic carbon.

The mechanism is generally accepted to be a two-step addition-elimination process. dtic.milsemanticscholar.org In the first step, the nucleophilic aniline attacks the carbon bearing the leaving group (halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.orgdtic.mil This step is often the rate-determining step. semanticscholar.org In the second, faster step, the leaving group (chloride or fluoride (B91410) ion) is expelled, and the aromaticity of the ring is restored, yielding the final this compound product. dtic.mil The lability of the halogen leaving group generally follows the order F > Cl > Br > I, which is opposite to the trend seen in SN2 reactions, because the bond-breaking step is not typically rate-limiting. chegg.com Studies have shown that the reaction with 1-fluoro-2,4-dinitrobenzene is strongly catalyzed by certain amine salts, whereas the reaction with the chloro-analogue is not. rsc.orgrsc.org

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters include the choice of solvent, temperature, and the use of a base to neutralize the acid (e.g., HCl) generated during the reaction.

Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are often employed because they can solvate the cationic species effectively and accelerate the reaction rate. scielo.brrsc.orgacs.org For example, a reported synthesis involves heating 1-fluoro-2,4-dinitrobenzene and aniline in DMSO at 100°C for 16 hours. scielo.br Ethanol (B145695) is also commonly used as a solvent. youtube.com The presence of a base, such as sodium acetate (B1210297) or excess aniline, can be used to scavenge the proton released, driving the reaction to completion. dtic.mil More extreme conditions, such as using nitrobenzene (B124822) as a solvent at high temperatures, may be required for condensations involving less reactive starting materials, for instance, when a nitroaniline is used as the nucleophile instead of aniline itself. dtic.mil

The following table summarizes various reaction conditions reported for the synthesis of this compound and its analogues.

| Reactants | Solvent | Temperature | Catalyst/Base | Yield | Reference(s) |

| 1-Fluoro-2,4-dinitrobenzene + Aniline | Dimethyl sulfoxide (DMSO) | 100°C | None specified | Not specified | scielo.br |

| 1-Chloro-2,4-dinitrobenzene + Aniline | Ethanol | Reflux | None specified | Not specified | youtube.com |

| 1-Chloro-2,4-dinitrobenzene + Aniline | Acetonitrile | Not specified | Amine Salts (e.g., R₄NY) | Catalyzed | rsc.org |

| 1-Halo-2,4-dinitrobenzene + Aniline | Not specified | Not specified | Base | ~11% (for Cl), ~76% (for F) | chegg.com |

| 2-Nitroaniline + 2,4-Dinitrobromobenzene | Ethanol | 175°C | None specified | Not specified | dtic.mil |

Strategic Synthesis of Functionalized this compound Derivatives

Functionalized derivatives of this compound can be strategically synthesized by employing substituted starting materials in the nucleophilic aromatic substitution reaction. scielo.br This approach allows for the introduction of a wide array of functional groups onto either of the aromatic rings.

For instance, by using a substituted aniline as the nucleophile, functional groups can be introduced on the phenyl ring of the diphenylamine structure. An example is the synthesis of 2-(2,4-dinitrophenylamino)phenol, which is achieved by reacting 1-fluoro-2,4-dinitrobenzene with 2-aminophenol. scielo.br Similarly, reacting various para-substituted anilines with 1-chloro-2,4-dinitrobenzene allows for a systematic study of electronic effects on the reaction yield. chegg.com

Conversely, functional groups can be placed on the dinitrophenyl moiety by starting with a substituted 1-halo-2,4-dinitrobenzene, although this is less common. A broader range of isomers, such as 2,2'- or 2,4'-dinitrodiphenylamines, are synthesized by condensing a nitroaniline with a mononitrohalobenzene, though these reactions often require more forcing conditions due to the reduced nucleophilicity of the nitroaniline. dtic.mil

Advanced Chemical Reactivity and Transformation Pathways

The this compound molecule possesses reactive sites that allow for further chemical transformations, primarily involving the nitro groups and the electron-deficient dinitrophenyl ring.

The two nitro groups on the this compound scaffold can be chemically reduced to form amino functionalities. This transformation is significant as it converts the strongly electron-withdrawing, deactivating nitro groups into strongly electron-donating, activating amino groups, which drastically alters the molecule's electronic properties. masterorganicchemistry.com

The reduction can be performed stepwise. Studies on the anaerobic metabolism of 2,4-dinitrodiphenylamine have shown a sequential reduction pathway. The first intermediate formed is 2-amino-4-nitrodiphenylamine, where the ortho-nitro group is selectively reduced. nih.gov Further reduction then converts the remaining para-nitro group to yield 2,4-diaminodiphenylamine. nih.gov

Several chemical methods are available for the reduction of aromatic nitro groups. wikipedia.org Common reagents include:

Metals in Acid : Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic reagents for this conversion. masterorganicchemistry.com

Catalytic Hydrogenation : Hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or Raney nickel is a very effective method. masterorganicchemistry.comwikipedia.org

Hydrazine (B178648) Hydrate (B1144303) : In the presence of a catalyst like Raney nickel, hydrazine hydrate can be used for the partial reduction of dinitroarenes to nitroanilines. oup.com

Sodium Sulfide : This reagent can also be used for partial reduction, often selectively reducing one nitro group in the presence of another. oup.com

The table below outlines common reduction methods applicable to dinitroaromatic compounds.

| Reagent(s) | Conditions | Product(s) from 2,4-Dinitrodiphenylamine | Reference(s) |

| Anaerobic Bacteria | Sediment-water batch enrichments | 2-Amino-4-nitrodiphenylamine, then 2,4-Diaminodiphenylamine | nih.gov |

| Iron (Fe), Tin (Sn), or Zinc (Zn) + HCl | Acidic medium | 2,4-Diaminodiphenylamine | masterorganicchemistry.com |

| H₂ + Pd/C, PtO₂, or Raney Ni | Catalytic hydrogenation | 2,4-Diaminodiphenylamine | masterorganicchemistry.comwikipedia.org |

| Hydrazine Hydrate + Raney Ni | Ethanol/1,2-dichloroethane | Partial reduction to a nitro-aminodiphenylamine is expected | oup.com |

The dinitrophenyl ring in this compound is highly activated towards nucleophilic attack. While the initial synthesis involves the displacement of a halogen, the nitro groups themselves can potentially act as leaving groups in subsequent SNAr reactions, particularly when attacked by strong nucleophiles under forcing conditions. The nitro groups strongly activate the aromatic ring for substitution, with the most activated positions being those ortho and para to the nitro groups. Further substitution reactions would likely involve the displacement of one of the nitro groups or reaction at the remaining activated positions on the ring, although such transformations on the this compound substrate itself are not widely reported and would compete with reactions at other sites.

Oxidative Pathways and Mechanistic Insights

The oxidative transformation of this compound and its isomers is a subject of significant interest, particularly in the context of the degradation of energetic materials. The primary documented oxidative pathway involves the formation of dinitrodiphenylamines from the stabilizer diphenylamine (DPA) in nitrocellulose-based propellants. This process is driven by the decomposition of the nitrocellulose matrix, which releases nitrogen oxides, leading to a cascade of oxidative and nitrating reactions.

The mechanism for the formation of dinitrodiphenylamine isomers, such as 2,4'-dinitrodiphenylamine, from diphenylamine in smokeless gunpowder involves a series of complex reactions. The decomposition of nitrocellulose generates nitrogen radicals like NO₂⁻ (nitrite) and NO₃⁻ (nitrate). astm.org In the acidic environment of the propellant, nitrates can form the highly reactive nitronium ion (N⁺O₂). astm.org This powerful electrophile then attacks the aromatic rings of the diphenylamine molecule. astm.org

The transformation typically proceeds through several key intermediates. Initially, diphenylamine is often converted to N-nitrosodiphenylamine. dtic.milat.ua This intermediate can then undergo rearrangement, oxidation, and further nitration to yield mono-nitro derivatives, such as 2-nitrodiphenylamine (B16788) and 4-nitrodiphenylamine. dtic.mildiva-portal.org Subsequent nitration of these mono-nitro compounds leads to the formation of various dinitrodiphenylamine isomers, including 2,4'- and 4,4'-dinitrodiphenylamine. dtic.mil The presence of dinitro derivatives is often an indicator of significant and potentially harmful degradation of the propellant. at.ua

This oxidative cascade can continue, with dinitrodiphenylamines being further nitrated to produce tri-, tetra-, and even up to hexanitro-diphenylamine under prolonged aging and oxidative stress. astm.orgdtic.milasm.org The entire process represents the gradual consumption of the stabilizer as it scavenges the reactive nitrogen species that would otherwise accelerate the decomposition of the nitrocellulose. at.ua

Kinetic studies on the nitration of diphenylamine, for instance using a nitric acid-acetic anhydride (B1165640) system, have been conducted to understand the reaction mechanisms in a more controlled environment. canterbury.ac.nzcanterbury.ac.nz These studies help elucidate the partial rate factors and the influence of substituents on the aromatic rings on the orientation of the incoming nitro groups.

While the primary focus is on oxidative pathways, it is noteworthy that under anaerobic conditions, such as those found in certain environmental sediments, 2,4-dinitrodiphenylamine undergoes reductive metabolism. This process involves the successive reduction of the nitro groups to amino groups, forming intermediates like 2-amino-4-nitrodiphenylamine and ultimately 2,4-diaminodiphenylamine. researchgate.netresearchgate.net

Table of Transformation Products from Diphenylamine Oxidation

The following table summarizes the key products formed during the oxidative degradation of diphenylamine in propellants, leading to the formation of this compound and related compounds.

| Precursor/Intermediate | Transformation Product(s) | Key Reaction Type |

| Diphenylamine (DPA) | N-Nitrosodiphenylamine | Nitrosation |

| N-Nitrosodiphenylamine | 2-Nitrodiphenylamine, 4-Nitrodiphenylamine | Rearrangement, Oxidation, Nitration |

| 2-Nitrodiphenylamine | 2,4'-Dinitrodiphenylamine, 2,2'-Dinitrodiphenylamine, 2,6-Dinitrodiphenylamine | Nitration |

| 4-Nitrodiphenylamine | 2,4'-Dinitrodiphenylamine, 4,4'-Dinitrodiphenylamine | Nitration |

| Dinitrodiphenylamines | Trinitrodiphenylamines, Tetranitrodiphenylamines | Further Nitration |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the various stretching, bending, and torsional motions within a molecule. These vibrations are unique to the compound's structure and functional groups, providing a "molecular fingerprint."

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The FT-IR spectrum is characterized by several key absorption bands that correspond to specific vibrational modes within the molecule. chemicalbook.comnih.gov The N-H group, for instance, shows a characteristic stretching vibration. The two nitro (NO₂) groups, being strong electron-withdrawing groups, exhibit distinct symmetric and asymmetric stretching frequencies. The aromatic rings give rise to C-H stretching and C=C bending vibrations.

A notable feature in the spectrum is the broad band observed in the 3200-3500 cm⁻¹ region, which is attributed to the stretching vibrations of the N-H group, potentially with varying degrees of hydrogen bonding. researchgate.net The presence of the dinitrophenyl group is further confirmed by characteristic absorptions.

Table 1: Key FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3500 | N-H Stretch | Secondary Amine |

| 3084-3040 | C-H Stretch | Aromatic |

| 1596, 1494 | C=C Stretch | Aromatic Ring |

| ~1530-1500 | Asymmetric NO₂ Stretch | Nitro Group |

| ~1350-1330 | Symmetric NO₂ Stretch | Nitro Group |

| 1172 | C-N Stretch | Aryl-Amine |

Data compiled from representative spectra of diphenylamine and related nitroaromatic compounds. chemicalbook.comnih.govrsc.org

Raman spectroscopy provides complementary information to FT-IR, detecting molecular vibrations that result in a change in polarizability. nih.govspectrabase.com For this compound, Raman spectra can help confirm the assignments made from FT-IR data and provide further insight into the skeletal vibrations of the diphenylamine framework and the substituent groups. researchgate.net The symmetric vibrations of the nitro groups, for example, typically produce strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of each proton in the molecule. nih.govchemicalbook.com The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), shows distinct signals for the protons on the two different phenyl rings and for the amine proton. scielo.br

The protons on the dinitrophenyl ring are significantly deshielded due to the strong electron-withdrawing effect of the two nitro groups, causing them to appear at higher chemical shifts (downfield). The single amine proton (NH) typically appears as a broad singlet. scielo.br

Table 2: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.9 | s | 1H | NH |

| 9.2 | d, J = 2.64 Hz | 1H | Ar-H |

| 8.2 | m | 1H | Ar-H |

| 7.5 | m | 2H | Ar-H |

| 7.4 | dd, J = 7.48, 1.00 Hz | 1H | Ar-H |

| 7.3 | d, J = 7.56 Hz | 2H | Ar-H |

| 7.2 | d, J = 9.56 Hz | 1H | Ar-H |

Data sourced from a study by Siddiqui et al. scielo.br

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. nih.govchemicalbook.com In this compound, distinct signals are observed for the carbons of both aromatic rings. The carbons directly attached to the electron-withdrawing nitro groups and the bridging nitrogen atom are significantly shifted downfield. scielo.br Carbons in aromatic rings typically appear in the 110-150 ppm range. oregonstate.edulibretexts.org

Table 3: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 147.15 | C-NO₂ / C-N |

| 137.40 | C-NO₂ / C-N |

| 136.68 | Aromatic C |

| 131.10 | Aromatic C-H |

| 130.29 | Aromatic C-H |

| 129.96 | Aromatic C-H |

| 127.78 | Aromatic C-H |

| 125.55 | Aromatic C-H |

| 124.13 | Aromatic C-H |

| 116.07 | Aromatic C-H |

Data sourced from a study by Siddiqui et al. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

In a solvent like cyclohexane (B81311), the compound exhibits a maximum absorption (λmax) at 335 nm. chemicalbook.com Studies on related dinitrodiphenylamine isomers show multiple absorption peaks. For instance, 2,4´-dinitrodiphenylamine displays peaks around 248 nm, 358 nm, and 417 nm. researchgate.net These transitions are influenced by the electronic effects of the substituents on the diphenylamine core. The peak around 350-400 nm is often attributed to an intramolecular charge transfer transition from the phenylamine donor part to the dinitrophenyl acceptor part of the molecule.

Table 4: UV-Vis Absorption Data for Dinitrophenyl Diphenylamine Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| This compound | Cyclohexane | 335 chemicalbook.com |

| This compound | Methanol (B129727) | Data available spectrabase.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing nitroaromatic compounds. For molecules similar to this compound, ESI-MS has proven to be a sensitive method for detection. nih.gov In the analysis of various 2,4-disubstituted diphenylamines, ESI-MS was successfully used to confirm the molecular weights of the synthesized products. scielo.br For instance, the analysis of 2-Methoxy-N-(2,4-dinitrophenyl)-aniline, a related compound, showed a protonated molecular ion [M+H]⁺, confirming its molecular weight. scielo.br Studies on other dinitrophenyl derivatives, such as n-(2,4-dinitrophenyl) naphthalen-2-amine, have shown that detection in the negative ion mode (ESI-) can be significantly more sensitive than in the positive ion mode (ESI+). acs.org ESI is frequently coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures, including derivatives of 2,4-dinitrophenylhydrazine (B122626) (DNPH), a structurally related class of compounds. researchgate.netlongdom.org

Table 1: ESI-MS Data for a Structurally Related Diphenylamine Derivative

| Compound | Formula | Calculated m/z [M]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| 2-Methoxy-N-(2,4-dinitrophenyl)-aniline | C₁₃H₁₁N₃O₅ | 289 | 290 |

Data sourced from a study on the synthesis and anti-staphylococcal activity of 2,4-disubstituted diphenylamines. scielo.br

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem mass spectrometry technique used to induce the fragmentation of selected ions in the gas phase. wikipedia.org In this process, selected precursor ions are accelerated and collided with neutral gas molecules like helium, nitrogen, or argon. wikipedia.org This collision converts some of the ion's kinetic energy into internal energy, causing bond breakage and fragmentation. wikipedia.orgnih.gov The resulting fragment ions provide detailed structural information. researchgate.net

For nitroaromatic compounds, CID fragmentation often involves the characteristic loss of small neutral molecules. acs.org In the fragmentation of nitro derivatives, common losses include NO, NO₂, OH, and CO. acs.org For compounds possessing three or more nitro groups, additional leaving groups such as HNO₂, CO₂, and HNO₃ have been observed. acs.org This technique is instrumental in identifying the fragmentation pathways and confirming the structure of complex molecules. purdue.edu Low-energy CID, typically carried out with ion kinetic energies below 1 keV, is highly efficient for fragmentation, with the resulting patterns being dependent on the collision energy. wikipedia.org

X-ray Crystallography for Atomic-Level Structural Determination

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions. bu.edumdpi.com

The crystal structure of 2,4-dinitrodiphenylamine is stabilized by a network of intermolecular and intramolecular hydrogen bonds. researchgate.net Specifically, the packing arrangement features intramolecular N—H···O hydrogen bonds. researchgate.net In related structures, like 4'-Methyl-2,4-dinitrodiphenylamine, a common supramolecular synthon is observed, which consists of a dimer linked by N-H···O, O···O, and C-H···O interactions. mdpi.com The presence of two nitro groups ortho to the C–N bond strongly influences a conformational preference where the picryl–NH fragment is nearly planar, a result of the stabilizing intramolecular N–H···O hydrogen bond that forms a pseudo-6-membered ring. uc.pt

Furthermore, the crystal packing of 2,4-dinitrodiphenylamine involves quasi-isostructural fragments characterized by infinite π-stacks, which are joined by weak, non-directional intermolecular interactions. mdpi.com The analysis of these non-covalent interactions is crucial for understanding the crystal engineering and supramolecular chemistry of the compound. researchgate.netscirp.org

The conformation of 2,4-dinitrodiphenylamine in the solid state is defined by the relative orientation of its two benzene rings. X-ray diffraction analysis has determined that the dihedral angle between the two benzene rings is 56.3 (2)°. researchgate.net This twisted conformation is a result of the balance between steric hindrance and electronic effects.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzene Rings) | 56.3 (2)° |

| Key Intermolecular Interactions | Intramolecular N—H···O, Intermolecular C—H···O |

| Crystal Packing Feature | Infinite π-stacks |

Data sourced from experimental and theoretical investigations on the molecular structure of 2,4-dinitrodiphenylamine. researchgate.netmdpi.com

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the properties of molecules like this compound. These calculations can predict molecular geometries, electronic structures, and other key chemical characteristics.

The geometry of this compound is notably non-planar. This structural characteristic is influenced by the steric hindrance between the ortho-nitro group on one phenyl ring and the second phenyl ring. Spectroscopic studies suggest that the presence of substituents on the diphenylamine structure significantly affects its planarity. cdnsciencepub.com For instance, while diphenylamine itself is considered to be nearly planar, the introduction of the 2,4-dinitro substitution leads to a considerable deviation from planarity. cdnsciencepub.com

This non-planarity arises from two primary factors. Firstly, the bulky ortho-substituent on one aromatic ring can sterically repel the other aromatic ring. cdnsciencepub.com Secondly, increased conjugation, which can be represented by resonance forms, tends to favor a more trigonal bond configuration around the nitrogen atom, moving away from a tetrahedral arrangement. cdnsciencepub.com This alteration in bond configuration can increase steric interactions between the ortho groups, further forcing the second phenyl ring out of the plane of the C-N bond. cdnsciencepub.com

While detailed computational studies on the complete conformational energy landscape of this compound are not extensively available in the reviewed literature, theoretical calculations for related substituted diphenylamines have been performed using methods like the B3LYP level of theory to determine stable conformers. researchgate.net Such analyses for this compound would be invaluable in identifying the most stable geometric arrangements and the energy barriers between different conformations.

The electronic structure of this compound is characterized by the interplay between the electron-donating diphenylamine moiety and the electron-withdrawing dinitrophenyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transitions and reactivity of the molecule.

While specific HOMO-LUMO energy values and energy gaps calculated for this compound are not readily found in the surveyed literature, the ultraviolet-visible (UV-Vis) absorption spectra provide experimental insight into the electronic transitions. The observed absorption maxima are indicative of the energy differences between the electronic states of the molecule. cdnsciencepub.com For many organic molecules, the long-wavelength absorption band corresponds to the transition from the HOMO to the LUMO.

For substituted diphenylamines, DFT calculations have been employed to determine these frontier orbitals. researchgate.net Such calculations for this compound would likely show the HOMO localized on the diphenylamine portion and the LUMO centered on the electron-deficient dinitrophenyl ring, characteristic of a charge-transfer compound.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation.

UV-Vis Spectra: The ultraviolet spectra of 2,4-dinitrodiphenylamines have been determined experimentally in various solvents. cdnsciencepub.com These spectra show characteristic absorption maxima that are influenced by the solvent polarity and the specific substitutions on the phenyl rings. cdnsciencepub.com Theoretical calculations, such as Time-Dependent DFT (TD-DFT), could be employed to simulate the UV-Vis spectrum and assign the observed electronic transitions to specific molecular orbital transitions.

Infrared (IR) Spectra: Infrared spectroscopy is a key technique for identifying functional groups and probing molecular structure. Experimental IR data for 2,4-dinitrodiphenylamines have been used to investigate intramolecular hydrogen bonding. cdnsciencepub.com Computational frequency calculations can predict the vibrational modes of the molecule, which correspond to the peaks in the IR spectrum. These calculations can aid in the assignment of experimental bands and provide a more detailed understanding of the vibrational properties.

NMR Spectra: While experimental NMR data for this compound is not detailed in the reviewed literature, computational methods can predict NMR chemical shifts. For other substituted diphenylamines, NMR shifts have been calculated using DFT (B3LYP) and compared with experimental values. researchgate.net Such a computational analysis for this compound would be valuable for structural elucidation.

Theoretical Studies on Molecular Dipole Moments and Hyperpolarizability

Detailed theoretical studies specifically calculating the molecular dipole moments and hyperpolarizability of this compound are not extensively documented in the available literature. However, given the molecule's asymmetric nature with strong electron-withdrawing nitro groups and an electron-donating amine bridge, it is expected to possess a significant dipole moment. Computational methods such as DFT are well-suited to predict these properties, which are important for understanding the molecule's interaction with external electric fields and its potential for non-linear optical applications.

In Silico Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Spectroscopic evidence from infrared studies suggests the presence of an intramolecular hydrogen bond in 2,4-dinitrodiphenylamines, at least in inert solvents. cdnsciencepub.com This hydrogen bond is likely formed between the N-H group and the ortho-nitro group. cdnsciencepub.com The formation of this bond is facilitated by a p-nitro substituent, which increases the positive charge on the amino group, thereby strengthening its hydrogen-donating capability. cdnsciencepub.com

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, could provide a more detailed and quantitative understanding of these hydrogen bonding interactions. These methods can characterize the strength and nature of the hydrogen bonds by analyzing electron density distributions and orbital interactions. While intermolecular hydrogen bonding with solvent molecules has also been observed to be significant, in silico studies could further elucidate the competition and interplay between these intra- and intermolecular interactions. cdnsciencepub.com

Investigation of Bond Dissociation Energies and Radical Stability

Research into the bond dissociation energies (BDEs) and the stability of radicals derived from this compound is an area of interest, particularly in the context of its use as a stabilizer in propellants. researchgate.net Upon decomposition, stabilizers like diphenylamine react with nitrogen oxides. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitro-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-20(23)16-11-12-17(18(13-16)21(24)25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBPNLJSBDHXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652561 | |

| Record name | 2,4-Dinitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68522-81-6 | |

| Record name | 2,4-Dinitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 2,4 Dinitrophenyl Diphenylamine

Chemical and Physical Properties

2,4-Dinitrophenyl diphenylamine is a solid at room temperature and appears as a red-brown powder or yellow needle-like crystals. guidechem.comsigmaaldrich.com It is generally insoluble in water but shows solubility in organic solvents such as acetone, chloroform, pyridine, and hot ethanol (B145695). guidechem.comchemicalbook.comsigmaaldrich.com The compound is stable but incompatible with strong bases, strong acids, and strong oxidizing agents. chemicalbook.comchemsrc.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₂H₉N₃O₄ | guidechem.comchemicalbook.com |

| Molecular Weight | 259.22 g/mol | chemicalbook.comsigmaaldrich.com |

| Melting Point | 159-161 °C | chemicalbook.comsigmaaldrich.comchemsrc.com |

| Boiling Point | 413.8 ± 35.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.4 ± 0.1 g/cm³ | chemsrc.com |

| Appearance | Red-brown powder, Yellow crystalline solid | guidechem.comsigmaaldrich.com |

| Solubility | Insoluble in water; Soluble in acetone, chloroform, pyridine, hot ethanol | guidechem.comchemicalbook.comsigmaaldrich.com |

Spectroscopic Data

The spectroscopic data for this compound are crucial for its identification and characterization. The ultraviolet (UV) spectrum in cyclohexane (B81311) shows a maximum absorption at 335 nm. chemicalbook.com The infrared (IR) spectrum provides information about the functional groups present in the molecule. chemicalbook.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) further elucidate the structure and molecular weight.

In the ¹H NMR spectrum (in CDCl₃), characteristic signals appear for the aromatic protons and the amine proton. scielo.br The ¹³C NMR spectrum shows signals corresponding to the different carbon atoms in the two phenyl rings. scielo.br Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound. scielo.br

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Source(s) |

|---|---|---|

| UV-Vis | λmax = 335 nm (in cyclohexane) | chemicalbook.com |

| ¹H NMR (400.1 MHz, CDCl₃) | δ 7.2 (d, 1H), 7.3 (d, 2H), 7.4 (dd, 1H), 7.5 (m, 2H), 8.2 (m, 1H), 9.2 (d, 1H), 9.9 (s, 1H, NH) | scielo.br |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 116.07, 124.13, 125.55, 127.78, 129.96, 130.29, 131.10, 136.68, 137.40, 147.15 | scielo.br |

| Mass Spectrometry (ESI-MS) | m/z 259 [M]⁺ | scielo.br |

Synthesis and Manufacturing

The primary method for synthesizing 2,4-dinitrophenyl diphenylamine (B1679370) involves the condensation reaction between 1-chloro-2,4-dinitrobenzene (B32670) and aniline (B41778). chemicalbook.com This nucleophilic aromatic substitution reaction is a common route to forming diarylamines.

A specific laboratory synthesis involves heating 1-fluoro-2,4-dinitrobenzene (B121222) with aniline in dimethyl sulfoxide (B87167) (DMSO) at 100°C for 16 hours under an inert atmosphere. scielo.br After cooling, the reaction mixture is worked up by partitioning between ethyl acetate (B1210297) and water. The organic layer is then dried and the solvent evaporated. The crude product is purified by silica (B1680970) gel column chromatography to yield the final product as an orange solid. scielo.br

Another general procedure for the dinitration of aromatic amines involves using a mixture of bismuth (III) nitrate (B79036) pentahydrate and palladium diacetate in 2,2,2-trifluoroethanol (B45653) and trifluoroacetic acid. chemicalbook.com This mixture is heated at 90°C for 24 hours under an inert atmosphere. The product is then isolated and purified via column chromatography. chemicalbook.com

Chemical Reactivity and Stability

2,4-Dinitrophenyl diphenylamine (B1679370) exhibits reactivity characteristic of its functional groups. The electron-withdrawing nitro groups make the amine proton acidic, and solutions of the compound in dimethylsulfoxide (DMSO) become red upon deprotonation. chemsrc.com This property allows it to act as an anionic chromogenic chemosensor. sigmaaldrich.comchemsrc.com

The compound is stable under normal conditions but is incompatible with strong bases, strong acids, and strong oxidizing agents. chemicalbook.comchemsrc.com When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx). guidechem.com

Under anaerobic conditions, 2,4-dinitrodiphenylamine (B1346988) can be metabolized by microorganisms. asm.orgnih.gov The degradation typically begins with the reduction of one of the nitro groups. The primary intermediate formed is 2-amino-4-nitrodiphenylamine, which is then further reduced to 2,4-diaminodiphenylamine. asm.orgnih.gov Only trace amounts of the other potential intermediate, 4-amino-2-nitrodiphenylamine, are detected. asm.orgnih.gov

Applications in Chemical Research

2,4-Dinitrophenyl diphenylamine (B1679370) has several applications in chemical research and industry.

Intermediate in Organic Synthesis: It is a valuable intermediate in the production of dyes and pigments. guidechem.com Specifically, it is used in the synthesis of disperse dyes like C.I. Disperse Yellow 14. guidechem.comnih.gov

Analytical Reagent: Due to its chromogenic properties upon deprotonation, it can be used as a sensor for detecting certain anions. sigmaaldrich.comchemsrc.com

Component in Explosives: It has been used as a component in some explosive mixtures to enhance their properties. guidechem.com

Research in Biological Activity: The compound has been synthesized and studied for its potential antibacterial activity against various strains, including Staphylococcus aureus. scielo.brresearchgate.net

Research Applications and Functional Materials Development

Role as a Key Intermediate in Advanced Organic Synthesis Research

2,4-Dinitrophenyl diphenylamine (B1679370) serves as a significant intermediate in the field of organic synthesis. guidechem.com Its chemical structure, featuring both diphenylamine and dinitrophenyl moieties, makes it a versatile building block for creating more complex molecules. It is primarily utilized in the synthesis of dyes and pigments. guidechem.com For instance, it is a key component in the production of certain disperse yellow dyes. google.com The synthesis process often involves the reaction of p-phenylenediamine (B122844) with 2,4-dinitrochlorobenzene. google.com Beyond dyes, its role as an intermediate extends to the development of specialized chemical compounds where the dinitrophenyl group can be further modified or used to influence the electronic properties of the final product. lookchem.com

Development of Functional Materials and Specialty Chemicals Precursors

The development of advanced functional materials often relies on precursor molecules that can be polymerized or modified to achieve desired properties. Diphenylamine derivatives are instrumental in creating such materials, particularly in the realm of electroactive polymers. tandfonline.comtandfonline.com

Diphenylamine and its derivatives are foundational in the synthesis of electrochromic polymers, materials that can change color in response to an electrical voltage. tandfonline.comacs.org These polymers are synthesized through methods like electropolymerization or traditional condensation reactions. researchgate.netntu.edu.tw For example, novel electrochromic aromatic polyimides have been successfully synthesized using diamine monomers derived from diphenylamine structures. nih.gov These polyimides exhibit reversible redox processes and stable color changes, making them suitable for applications like electrochromic devices and displays. acs.orgntu.edu.twmdpi.com

The process often involves creating diamine monomers containing triphenylamine (B166846) or diphenylamine units, which are then polymerized. nih.gov The resulting polyimides show good thermal stability and solubility in organic solvents, allowing them to be cast into thin films. mdpi.com The electrochromic behavior stems from the stable radical cations formed upon oxidation of the amine moieties within the polymer backbone. acs.org The specific derivatives of diphenylamine used can influence the final properties of the polymer, such as its oxidation potential and color contrast. tandfonline.comacs.org For instance, the introduction of different substituents to the diphenylamine core can tune the electrochromic response, leading to a range of colors from colorless to yellow, green, and blue. acs.orgmdpi.com

Table 1: Electrochromic Properties of Functional Polymers Derived from Diphenylamine Precursors

| Polymer/Film | Oxidation Potential (vs. Ag/AgCl) | Color Change (Neutral to Oxidized) | Switching Time (Oxidation/Reduction) | Coloration Efficiency |

| Cross-linked FD Film (FD-X) | <0.9 V (1st), <1.3 V (2nd) | Colorless -> Yellow -> Dark Cyan | Not Specified | Not Specified |

| Cross-linked FDOMe Film (FDOMe-X) | 0.7 V (1st), 1.2 V (2nd) | Colorless -> Brick Red -> Blue | 9.3s / 1.37s (1st ox.) | 193 cm²/C (1st ox.) |

| Butterfly-shaped Diphenylamine-thiophene Polymer | Not Specified | Green -> Blue | ~1s | Good |

| Polyamides with Trityl-Substituted Triphenylamine | 0–1.0 V | Colorless -> Blue-Green or Blue | Not Specified | Higher than polyimide counterparts |

| Polyimides with Trityl-Substituted Triphenylamine | 0–1.3 V | Colorless -> Blue-Green or Blue | Not Specified | Not Specified |

Source: acs.orgresearchgate.netmdpi.com

Mechanistic Studies in Propellant Stabilization Research

The long-term stability of nitrocellulose-based propellants is a critical safety concern, as their decomposition can be autocatalytic, leading to catastrophic failure. dtic.mil Diphenylamine and its derivatives are widely used as stabilizers to prevent this. dtic.mildiva-portal.org

The primary function of diphenylamine as a stabilizer is to scavenge nitrogen oxides (NOx), particularly nitrogen dioxide (NO₂), which are produced during the initial decomposition of nitrocellulose. diva-portal.orgresearchgate.net These nitrogen oxides are highly reactive and catalyze further degradation of the propellant. diva-portal.org By reacting with these species, diphenylamine and its subsequent products inhibit the autocatalytic decomposition cycle. researchgate.net

The reaction of diphenylamine with nitrogen oxides is a complex, sequential process that forms a variety of nitro and nitroso derivatives. diva-portal.org The initial reaction is believed to form N-nitrosodiphenylamine. dtic.mil This intermediate is then thought to undergo rearrangement, oxidation, and nitration to yield a series of nitrated diphenylamine derivatives. dtic.milresearchgate.net

Key derivatives formed during the stabilization process include:

N-Nitrosodiphenylamine: An early product in the reaction sequence. dtic.mil

2-Nitrodiphenylamine (B16788) and 4-Nitrodiphenylamine (B16768): Formed through nitration of the parent diphenylamine molecule. diva-portal.orgresearchgate.net

Dinitrodiphenylamines: Further nitration leads to compounds such as 2,4'-dinitrodiphenylamine. dtic.mildiva-portal.org

Trinitrodiphenylamines: The final stage of nitration can result in compounds like 2,4,4'-trinitrodiphenylamine. dtic.mil

These "daughter products" can also act as stabilizers, continuing to react with nitrogen oxides, although their effectiveness may vary. dtic.mil The analysis of the concentration of diphenylamine and its various derivatives in a propellant over time is a key method for monitoring the propellant's age and remaining shelf-life. diva-portal.orgresearchgate.net Some studies suggest that certain derivatives, like 2,4'-dinitrodiphenylamine, may become bonded to the nitrocellulose polymer, providing extended stability even after the initial extractable stabilizer has been consumed. diva-portal.org

Table 3: Key Derivatives of Diphenylamine Formed During Propellant Stabilization

| Derivative Compound | Role in Stabilization |

| N-Nitrosodiphenylamine | Initial reaction product, intermediate |

| 2-Nitrodiphenylamine (2-NDPA) | Secondary stabilizer |

| 4-Nitrodiphenylamine (4-NDPA) | Secondary stabilizer |

| 2,4'-Dinitrodiphenylamine | Further nitration product, potential for bonding to nitrocellulose |

| 2,4,4'-Trinitrodiphenylamine | Considered a final nitration product |

Source: dtic.mildiva-portal.orgresearchgate.net

Investigation of Bonding to Nitrocellulose and Stabilization Mechanisms

The stabilization of nitrocellulose (NC), a primary ingredient in many propellants, is crucial for ensuring their long-term safety and performance. jes.or.jp 2,4-Dinitrophenyl diphenylamine (2,4'-DNDPA) is a significant derivative formed during the aging of propellants stabilized with diphenylamine (DPA). diva-portal.orgdtic.mil Understanding its interaction with and stabilization mechanism of nitrocellulose is key to predicting propellant shelf-life and preventing auto-catalytic decomposition. researchgate.netresearchgate.net

The primary function of stabilizers like DPA and its derivatives is to scavenge nitrogen oxides (NOx), such as NO and NO2, which are released during the initial decomposition of nitrocellulose. jes.or.jpresearchgate.net This process prevents the autocatalytic breakdown of the nitrocellulose polymer. researchgate.net The reaction of DPA with NOx leads to the formation of a series of nitro and nitroso derivatives, including N-nitrosodiphenylamine (NNODPA), 2-nitrodiphenylamine (2-NDPA), 4-nitrodiphenylamine (4-NDPA), and subsequently dinitrated products like 2,4'-DNDPA. diva-portal.orgresearchgate.net

Research has shown that a portion of the stabilizer and its derivatives, including what is likely 2,4'-DNDPA, becomes non-extractable from aged nitrocellulose samples. diva-portal.orgresearchgate.net This suggests a chemical bonding interaction between the stabilizer derivative and the nitrocellulose polymer. diva-portal.orgresearchgate.net This bonding is significant as it extends the time to autocatalysis, even after the free stabilizer has been consumed. diva-portal.orgresearchgate.net Studies have demonstrated that nitrocellulose samples containing these non-extractable compounds show a significantly longer time to autocatalysis compared to non-stabilized nitrocellulose. diva-portal.orgresearchgate.net

The proposed mechanism for this bonding involves the formation of N-nitrosodiphenylamine (NNODPA) as a key intermediate. diva-portal.orgresearchgate.net It is believed that the bonding to the nitrocellulose occurs after the formation of NNODPA, likely through the amine nitrogen of the DPA derivative. diva-portal.orgresearchgate.net While the exact nature of this bond is still under investigation, it is hypothesized to involve radical reactions. researchgate.net

The stabilization effectiveness of DPA and its derivatives is influenced by various factors, including environmental conditions. Increased moisture and oxygen concentrations can accelerate the degradation process of the propellant, leading to increased heat generation and a faster consumption of the stabilizer. af3p.org

The following table summarizes the key degradation products of diphenylamine in propellants and their role in stabilization:

| Compound Name | Abbreviation | Role in Stabilization |

| Diphenylamine | DPA | Primary stabilizer, reacts with NOx. jes.or.jpdiva-portal.org |

| N-nitrosodiphenylamine | NNODPA | Key intermediate in the formation of other derivatives and in the bonding to nitrocellulose. diva-portal.orgresearchgate.net |

| 2-Nitrodiphenylamine | 2-NDPA | A primary nitrated derivative that continues to act as a stabilizer. diva-portal.orgresearchgate.net |

| 4-Nitrodiphenylamine | 4-NDPA | Another primary nitrated derivative with stabilizing properties. diva-portal.org |

| 2,4'-Dinitrodiphenylamine | 2,4'-DNDPA | A di-nitrated derivative, believed to be one of the non-extractable compounds bonded to nitrocellulose. diva-portal.orgresearchgate.net |

Further research utilizing techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and High-Performance Liquid Chromatography (HPLC) coupled with chemometrics is ongoing to gain a more detailed understanding of the chemical changes and bonding mechanisms involved in the stabilization of nitrocellulose by DPA derivatives. diva-portal.orgresearchgate.net

Environmental Research and Degradation Mechanisms

Anaerobic Biotransformation Pathways of 2,4-Dinitrophenyl Diphenylamine (B1679370)

Under anaerobic conditions, such as those found in sediments and some groundwater environments, the biotransformation of 2,4-dinitrophenyl diphenylamine proceeds primarily through the reduction of its nitro groups. researchgate.netresearchgate.net Microbial activity is the driving force behind this transformation.

The initial and primary step in the anaerobic metabolism of this compound is the reduction of the nitro group at the ortho position (position 2) to an amino group. This results in the formation of 2-amino-4-nitrodiphenylamine as the major intermediate. researchgate.netresearchgate.net This preferential reduction at the ortho position is consistent with chemical principles. researchgate.net

Further reduction of the remaining nitro group at the para position (position 4) can occur, leading to the formation of 2,4-diaminodiphenylamine. researchgate.net This sequential reduction pathway, with the formation of aminonitro- and then diaminodiphenylamine, is a key characteristic of the anaerobic biotransformation of this compound.

The proposed pathway for the initial steps of anaerobic this compound metabolism is as follows:

This compound → 2-Amino-4-nitrodiphenylamine → 2,4-Diaminodiphenylamine researchgate.netresearchgate.net

The pathway of major intermediates is indicated by the main reaction flow, while minor intermediate pathways may also exist. researchgate.netresearchgate.net

Identification and Tracking of Environmental Metabolites (e.g., 2-amino-4-nitrodiphenylamine)

The primary metabolite identified in the anaerobic degradation of this compound is 2-amino-4-nitrodiphenylamine. researchgate.netresearchgate.net This intermediate has been observed in near stoichiometric amounts in laboratory studies, indicating it is a significant product of the initial transformation step. researchgate.net The subsequent transformation product, 2,4-diaminodiphenylamine, has also been identified as the final product of the reduction process under anoxic conditions. researchgate.net

In a broader context of diphenylamine degradation under anoxic conditions, aniline (B41778) has been identified as a major breakdown product resulting from the cleavage of the diphenylamine structure. nih.gov However, the fate of the second phenyl ring is not as well understood. nih.gov

Microbial Degradation Studies in Aquatic and Sediment Systems

Microbial degradation of nitrated diphenylamine derivatives, including this compound, occurs most readily under anaerobic conditions. researchgate.net Studies using sediment-water batch enrichments have demonstrated the transformation of this compound. researchgate.netresearchgate.net These studies have shown that microorganisms present in environments like the mud from the German North Sea coast can metabolize this compound. researchgate.netresearchgate.net

Sulfate-reducing bacteria have been implicated in the anaerobic transformation of nitro-substituted diphenylamine compounds. researchgate.net The degradation process in these systems involves the sequential reduction of the nitro groups, as previously described. The presence of sediment has been shown to contribute to the biological degradation of diphenylamine. researchgate.net

Broader Context of Diphenylamine Derivative Environmental Fate

Diphenylamine and its derivatives are recognized as environmental pollutants, with DPA itself being on the European Union's list of priority pollutants. nih.govresearchgate.net They can be introduced into the environment through their use as stabilizers in explosives, leading to contamination of soil and groundwater at manufacturing and ammunition sites. chemicalbook.comnih.gov

The environmental fate of diphenylamine derivatives is a subject of ongoing research, as studies on their biodegradability are limited. nih.govresearchgate.netchemicalbook.com While some ecotoxicological studies have highlighted the potential hazards of these compounds to aquatic life, bacteria, and animals, a complete understanding of their environmental impact requires further investigation. nih.govresearchgate.net The microbial degradation of diphenylamine itself under anoxic conditions has been shown to produce aniline, though the complete breakdown pathway remains to be fully elucidated. nih.gov The study of these degradation pathways is essential for developing effective bioremediation techniques for contaminated sites. nih.govresearchgate.netresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Features Influencing Chemical and Biological Activities of Diphenylamine (B1679370) Derivatives

The chemical and biological activities of diphenylamine derivatives are intricately linked to their molecular structure. The core diphenylamine scaffold, consisting of two phenyl rings linked by a secondary amine, provides a versatile platform whose properties can be finely tuned by various structural modifications.

Core Scaffold and Conformational Aspects: The foundational diphenylamine structure itself has a non-planar, propeller-like conformation. acs.org The degree of twisting between the phenyl rings is a critical determinant of its interaction with biological targets. The secondary amine group (-NH-) is a key functional feature, with its antioxidant activity being a notable characteristic. researchgate.net The ability of this amine to donate a hydrogen atom is central to this antioxidant capacity.

Influence of Substituents on Biological Activity: A wide range of biological activities, including antifungal, insecticidal, anticancer, and antimicrobial properties, have been reported for diphenylamine derivatives. researchgate.netnih.govresearchgate.net The type, number, and position of substituents on the phenyl rings are crucial in defining the nature and potency of these activities.

Fungicidal Activity: Studies have shown that specific substitution patterns are highly effective. For instance, compounds substituted at the 2,4,6-positions or 2,4,5-positions of one of the phenyl rings exhibit excellent fungicidal activity against various plant pathogens like cucumber downy mildew and rice blast. nih.gov

Antimicrobial Activity: The electronic properties of substituents play a significant role. Research indicates that derivatives with electron-releasing groups (e.g., methyl, methoxy) tend to show significant antibacterial activity. nih.gov Conversely, the presence of electron-withdrawing groups like chloro substituents has been linked to enhanced antifungal activity. nih.gov The nitro group is also a key functional group known to influence biological activity. researchgate.net

Anticancer Activity: Diphenylamine derivatives have been investigated as potential anticancer agents, with some showing potent activity against cell lines like human breast carcinoma (MCF-7). researchgate.net Their mechanism can involve the inhibition of critical enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net

Antioxidant Activity: A study of 4-aminodiphenylamine derivatives revealed a correlation between their structural characteristics, including the presence of amide or nitro groups, and their antioxidant capacity. nih.gov

Physicochemical Properties: Structural features also govern fundamental physicochemical properties like hydrophobicity and crystal packing, which in turn affect biological availability and efficacy. The introduction of different substituents alters a compound's lipophilicity, which can be measured experimentally or calculated. nih.gov Furthermore, modifications to the core structure can disrupt intermolecular interactions like π-π stacking in the solid state, which can lead to improved aqueous solubility. researchgate.net

The table below summarizes the influence of different structural features on the activity of diphenylamine derivatives based on various research findings.

| Structural Feature/Modification | Influenced Activity/Property | Observation | Source(s) |

| Secondary Amine (-NH-) Group | Antioxidant Activity | The amine group is a key pharmacophore for antioxidant effects. | researchgate.net |

| 2,4,6- or 2,4,5-Substitution | Fungicidal Activity | Confers excellent activity against cucumber downy mildew and rice blast. | nih.gov |

| Electron-Releasing Groups | Antibacterial Activity | Enhance antibacterial properties. | nih.gov |

| Chloro Substituents | Antifungal Activity | Enhance antifungal properties. | nih.gov |

| Nitro Group | General Biological Activity | Known to influence various biological activities. | researchgate.net |

| Core Scaffold Modification | Aqueous Solubility | Altering the core can disrupt crystal packing and improve solubility. | researchgate.net |

QSAR Modeling for Predicting Activity Profiles of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a powerful computational tool to predict the biological activity of chemical compounds based on their structural and physicochemical features. mdpi.com This approach establishes a mathematical correlation between chemical structure and activity, which is crucial for accelerating the discovery of new lead compounds and reducing reliance on extensive experimental testing. mdpi.comfiveable.me

The QSAR Workflow: The development of a QSAR model typically begins with a dataset of compounds with known biological activities. mdpi.com For each compound, a set of numerical values known as "descriptors" are calculated to represent its structural, physical, and chemical properties. Using statistical methods and machine learning algorithms, a model is then built to relate these descriptors to the observed activity. mdpi.comfiveable.me The resulting model's predictive power is rigorously validated before it can be used to estimate the activity of new, untested compounds. mdpi.com

Types of Descriptors: A variety of descriptors can be employed in QSAR modeling:

Chemical Descriptors: These are derived directly from the two-dimensional (2D) or three-dimensional (3D) structure of the molecule and can include parameters related to size, shape, electronic properties (like ionization potential and electron affinity), and hydrophobicity (like the octanol/water partition coefficient, logP). mdpi.comnih.gov

Biological Descriptors: In a more advanced approach known as hybrid or bio-QSAR, data from in vitro biological assays can be used as descriptors. nih.gov This can involve using the predicted biological activity profiles of compounds, which can be generated by algorithms like PASS (Prediction of Activity Spectra for Substances), to improve the model's accuracy. nih.govway2drug.com

Modeling Techniques: Modern QSAR studies frequently employ sophisticated machine learning algorithms to handle complex, non-linear relationships between structure and activity. acs.org Common methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS) fiveable.me

Support Vector Machines (SVM) nih.gov

Random Forests nih.gov

Artificial Neural Networks (ANN) and Deep Neural Networks (DNN) nih.govacs.org

These models can be used for various predictive tasks, including forecasting a compound's potency (e.g., IC50 values) or classifying it as active or inactive. nih.govbiorxiv.org For instance, QSAR models have been successfully used to predict the acute toxicity (LD50) of compounds by combining chemical descriptors with high-throughput screening data. nih.gov The ultimate goal is to create a robust model that can virtually screen large chemical libraries to identify promising candidates for synthesis and testing. acs.org

The table below outlines the key components involved in a typical QSAR modeling process.

| Component | Description | Examples | Source(s) |

| Input Data | A library of chemical compounds with measured biological activity. | Compounds with known IC50 values for enzyme inhibition. | mdpi.com |

| Descriptors | Numerical representations of molecular features. | Chemical: logP, molecular weight, electronic properties. Biological: In vitro assay results, predicted activity spectra. | mdpi.comnih.govnih.gov |

| Algorithms | Mathematical methods used to correlate descriptors with activity. | Random Forest, Support Vector Machines, Artificial Neural Networks. | nih.govacs.org |

| Validation | Process to ensure the model is predictive and robust. | Cross-validation, testing on an external set of compounds. | mdpi.comnih.gov |

| Application | Use of the validated model for prediction. | Predicting the toxicity or therapeutic activity of new compounds. | fiveable.me |

Investigation of Substituent Effects on Activity within Dinitrodiphenylamine Scaffolds

The dinitrodiphenylamine scaffold, particularly 2,4-dinitrodiphenylamine (B1346988), provides a specific framework for studying how substituents modulate chemical and physical properties. The two nitro groups are powerful electron-withdrawing groups that significantly influence the electronic character of the entire molecule.

Electronic and Reactivity Effects: The position of the nitro groups is critical. Comparative studies between 2,4-dinitrodiphenylamine and its 2,2'-dinitrodiphenylamine isomer show that the 2,4-substitution pattern enhances the electron-withdrawing effect. This results in a lower LUMO (Lowest Unoccupied Molecular Orbital) energy for the 2,4-isomer, which can improve its activity in redox reactions.

The strong electron-withdrawing nature of the nitro groups also dramatically increases the acidity of the N-H proton. The pKHA value for 2,4-dinitrodiphenylamine has been measured at 13.9, indicating a much higher acidity compared to unsubstituted or mono-substituted diphenylamines. researchgate.net In particular, a 4-nitro substituent is known to exert a very large acid-strengthening effect on diphenylamine. researchgate.net This effect is a combination of inductive and resonance electron withdrawal, which stabilizes the resulting anion after deprotonation. pressbooks.pub

Substituent Effects on the Nitro Group: The properties of the nitro groups themselves are, in turn, affected by other substituents on the phenyl rings. This is known as the reverse substituent effect. d-nb.info The electron-accepting ability of a nitro group can be modulated by the presence of electron-donating or electron-withdrawing groups elsewhere in the molecule, which can be quantified by observing changes in structural parameters (like N-O bond lengths) or calculated electronic properties. d-nb.info

Impact on Degradation and Toxicity: Substituent effects also play a role in the environmental fate and toxicity of these compounds. For example, 2,4-dinitrodiphenylamine degrades sequentially, with the nitro groups being reduced to amino groups. The rate of this degradation is influenced by the electronic environment; mono-nitro analogues of diphenylamine tend to degrade faster, which can be attributed to lower steric hindrance and different electronic properties.

The table below details specific substituent effects within the dinitrodiphenylamine framework.

| Substituent/Structural Feature | Affected Property | Observation | Source(s) |

| 2,4-Dinitro Substitution Pattern | Reactivity | Enhances electron-withdrawing effects and lowers LUMO energy compared to the 2,2'-isomer. | |

| 4-Nitro Group | Acidity (N-H bond) | Exerts a strong acid-strengthening effect on the diphenylamine N-H proton. | researchgate.net |

| 2,4-Dinitro Groups | Acidity (N-H bond) | Results in a pKHA of 13.9, making it significantly more acidic than many other anilines. | researchgate.net |

| Additional Substituents | Nitro Group Properties | Can modulate the electron-accepting character of the existing nitro groups (reverse substituent effect). | d-nb.info |

| Number of Nitro Groups | Degradation Rate | Mono-nitro analogues degrade faster than dinitro-analogues. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of diphenylamine (B1679370) (DPA) and its derivatives. By separating complex mixtures into individual components, these methods allow for precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Analysis of Diphenylamine Derivatives

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the simultaneous analysis of diphenylamine and its nitrated derivatives, including 2,4-dinitrophenyl diphenylamine. journalijdr.comresearchgate.net The method typically employs a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. diva-portal.org

Gradient elution is often utilized to effectively separate a range of DPA derivatives with varying polarities within a single analytical run. nih.gov A common mobile phase consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component. researchgate.netresearchgate.net For instance, a mobile phase of methanol and water (70:30 v/v) has been successfully used. researchgate.net Detection is most commonly achieved using an ultraviolet-visible (UV-Vis) or a Diode-Array Detector (DAD), which monitors the absorbance of the eluting compounds at specific wavelengths. journalijdr.comresearchgate.net For many DPA derivatives, detection wavelengths are set around 220 nm or 254 nm. researchgate.netlupinepublishers.com The selection of 2,4-dinitrofluorobenzene (DNFB) as a derivatizing agent can convert analytes into their N-2,4-dinitrophenyl (DNP) derivatives, which can then be detected by HPLC with UV detection at 370 nm. sfu.canih.govhitachi-hightech.com

The power of HPLC lies in its ability to provide quantitative data. By creating calibration curves from standard solutions of known concentrations, the amount of this compound and other derivatives in a sample can be accurately determined. journalijdr.com The method's reliability is demonstrated by its low limits of detection (LOD) and quantification (LOQ), which can be in the nanogram range. osha.gov

Table 1: Example HPLC Method Parameters for Diphenylamine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reversed-Phase | diva-portal.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | researchgate.netresearchgate.net |

| Flow Rate | 2 mL/min | researchgate.net |

| Detection | UV-Vis or Diode-Array Detector (DAD) | journalijdr.comresearchgate.net |

| Wavelength | 220 nm | researchgate.net |

| Injection Volume | 5 µL | osha.gov |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative and semi-quantitative analysis of this compound. lupinepublishers.comicm.edu.pl It is particularly valuable for monitoring the progress of nitration reactions and for guiding the purification process. icm.edu.pl The technique involves spotting a sample onto a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a sealed chamber with a suitable mobile phase. lupinepublishers.com

For separating DPA and its nitro derivatives, a common mobile phase is a mixture of toluene (B28343) and acetone. lupinepublishers.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After development, the separated spots are visualized, often under UV light at 254 nm, where the compounds appear as dark spots against a fluorescent background. icm.edu.pl The position of each spot is characterized by its retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Quantitative analysis can be achieved by combining TLC with optical densitometry, where a densitometer scans the developed plate and measures the absorbance of the spots. icm.edu.pl This HPTLC (High-Performance Thin-Layer Chromatography) approach allows for the determination of the concentration of each component. lupinepublishers.comlupinepublishers.com

Table 2: Retardation Factor (Rf) Values for Diphenylamine Derivatives in TLC

Stationary Phase: Silica Gel | Mobile Phase: Toluene/Acetone | Detection: UV Light (254 nm)

| Compound | Rf Value | Reference |

|---|---|---|

| Diphenylamine (DPA) | 0.75 | icm.edu.pl |

| N-nitroso-DPA | 0.35 | icm.edu.pl |

| 2-nitro-DPA | 0.49 | icm.edu.pl |

| 4-nitro-DPA | 0.16 | icm.edu.pl |

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectrometry, providing a higher degree of certainty in analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the unambiguous identification and quantification of this compound, even in complex matrices. nih.govojp.gov This method couples the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, which acts as a highly specific and sensitive detector.

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for DPA derivatives. nih.govakjournals.com In APCI, both positive and negative ion modes can be effective, with nitro-containing explosives often generating strong negative signals, while stabilizers like DPA produce intense positive signals. akjournals.com The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a molecular fingerprint of the compound. For example, LC-MS has been used to distinguish between diphenylamine and N-nitrosodiphenylamine. acs.org